molecular formula C6H4ClNO2 B049118 4-Chloronicotinic acid CAS No. 10177-29-4

4-Chloronicotinic acid

Cat. No. B049118
CAS RN: 10177-29-4
M. Wt: 157.55 g/mol
InChI Key: IMRGVWZLCZERSQ-UHFFFAOYSA-N
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Description

4-Chloronicotinic acid is a compound that has garnered interest due to its applications as a precursor in the synthesis of various pharmaceuticals and agrochemicals. Its synthesis and properties have been extensively studied in the field of organic chemistry.

Synthesis Analysis

The synthesis of chloronicotinic acids, including 4-Chloronicotinic acid, often involves reactions like oxidation, chlorination, and hydrolysis. Wei Xiao-lei (2010) synthesized 2-Chloronicotinic acid from 3-cyanopyridine with a high yield and purity, showcasing a typical approach for chloronicotinic acid synthesis (Wei Xiao-lei, 2010). Similar methods have been used by other researchers, like Shi Wei-bing (2009) and Sun Guo-dong (2011), indicating the versatility and effectiveness of these synthetic routes (Shi Wei-bing, 2009), (Sun Guo-dong, 2011).

Molecular Structure Analysis

The molecular structure of chloronicotinic acids, including 4-Chloronicotinic acid, has been analyzed using techniques like infrared and Raman spectroscopy. Karabacak and Kurt (2008) conducted a detailed study on 6-chloronicotinic acid, providing insights into the molecular structure and vibrational frequencies of chloronicotinic acids (M. Karabacak & M. Kurt, 2008).

Chemical Reactions and Properties

Chloronicotinic acids are intermediates in synthesizing various compounds, including medical antibiotics and agrochemicals. Bingbing Zhao et al. (2017) explored the synthesis of 2-Chloronicotinic acid derivatives, demonstrating the chemical versatility and reactivity of chloronicotinic acids (Bingbing Zhao et al., 2017).

Physical Properties Analysis

The physical properties, such as solubility and phase behavior, of chloronicotinic acids have been studied. For example, Zhenxiao Guo et al. (2021) investigated the solid-liquid equilibrium behavior of 6-Chloronicotinic acid in various solvents, providing valuable information on its physical properties (Zhenxiao Guo et al., 2021).

Chemical Properties Analysis

The chemical properties of 4-Chloronicotinic acid, such as its reactivity in different chemical environments, have been a subject of research. Studies like those conducted by Li-Qun Jin et al. (2011) and Xiaoling Tang et al. (2018) on the biotransformation and biosynthesis of chloronicotinic acids provide insights into their chemical behavior and potential applications (Li-Qun Jin et al., 2011), (Xiaoling Tang et al., 2018).

Scientific Research Applications

Synthesis of Benzocanthinones

  • Application Summary: 4-Chloronicotinic acid is used as a building block in the synthesis of benzocanthinones . Benzocanthinones are a class of organic compounds that have potential applications in medicinal chemistry.
  • Methods of Application: The synthesis involves a reaction with tributyltin hydride, which induces a radical cyclization . This process transforms the 4-Chloronicotinic acid into a benzocanthinone structure.

Synthesis of Heterocyclic Analogues of Xanthone

  • Application Summary: 4-Chloronicotinic acid is also used in the synthesis of heterocyclic analogues of xanthone . Xanthones and their analogues are known for their wide range of biological activities, including anti-cancer, anti-inflammatory, and anti-microbial effects.

Synthesis of Nicotinic Acid Derivatives

  • Application Summary: 4-Chloronicotinic acid can be used to synthesize derivatives of nicotinic acid . These derivatives have shown high efficacy in treating many diseases such as pneumonia and kidney diseases . Some derivatives have also proven effective against Alzheimer’s disease .

Synthesis of Neonicotinoids

  • Application Summary: 4-Chloronicotinic acid is used in the synthesis of neonicotinoids . Neonicotinoids are a class of pesticides widely used in different phases of agricultural crops . They can damage human and environmental health if overused, and can be resistant to degradation .

Synthesis of Anti-Inflammatory and Analgesic Drugs

  • Application Summary: 4-Chloronicotinic acid can be used to synthesize 2-substituted aryl derivatives . These derivatives have shown anti-inflammatory and analgesic efficacy, enabling their use within this class of drugs .

Biotransformation and Biodegradation by Microbiological Processes

  • Application Summary: 4-Chloronicotinic acid is used in the synthesis of neonicotinoids , a class of pesticides widely used in different phases of agricultural crops . Studies have been carried out to reduce or eliminate neonicotinoid contamination from the environment . One example of a green protocol is bioremediation .
  • Methods of Application: This involves the use of isolated microorganisms (bacteria and fungi), consortiums of microorganisms, and different types of soils, biobeds, and biomixtures .

Safety And Hazards

4-Chloronicotinic acid can cause skin and eye irritation . It is recommended to avoid all personal contact, including inhalation, and to use protective clothing when there is a risk of exposure . It should be used in a well-ventilated area and contact with humans, exposed food, or food utensils should be avoided .

Future Directions

While specific future directions for 4-Chloronicotinic acid are not mentioned in the search results, it continues to be a valuable building block in the synthesis of various bioactive molecules. Its use in the synthesis of benzocanthinones and heterocyclic analogues of xanthone suggests potential applications in the development of new pharmaceuticals and agrochemicals .

properties

IUPAC Name

4-chloropyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4ClNO2/c7-5-1-2-8-3-4(5)6(9)10/h1-3H,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMRGVWZLCZERSQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC(=C1Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00355921
Record name 4-Chloronicotinic acid
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

157.55 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chloronicotinic acid

CAS RN

10177-29-4
Record name 4-Chloronicotinic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00355921
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Chloronicotinic acid
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Synthesis routes and methods I

Procedure details

Following the procedures of Guillier et al (1995) J. Org. Chem. 60(2):292-6, to a cold (−78° C.) solution of LDA (21 ml, 1.6 M in hexanes, 33.3 mmol) in anhydrous THF (70 ml) was added 4-chloropyridine (5.0 g, 33.3 mmol) under an argon atmosphere. After 1 hour at −78° C., the solution was rapidly poured onto a bed of solid CO2 contained within a 250 ml conical flask. After allowing the reaction solution to warm to ambient temperature the solution was quenched with water (30 ml). The volatile organic solvents were removed in vacuo and the remaining aqueous suspension was extracted with diethyl ether (3×100 ml). The aqueous phase was cooled to 0° C. and the adjusted to pH 4 by the addition of concentrated hydrochloric acid. The resultant precipitate was aged for 30 minutes then collected by filtration. The solid was washed with cold diethyl ether (10 ml) to afford the title compound as a white solid (3.2 g, 61%).
Name
Quantity
21 mL
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5 g
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70 mL
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Yield
61%

Synthesis routes and methods II

Procedure details

4-Chloropyridine hydrochloride (25 g) is neutralized with aq. Na2CO3 (10%) and extracted with DCM. The organic layer is separated, dried over Na2SO4 and concentrated under reduced pressure to afford 4-chloropyridine (19 g). To a solution of diisopropylamine (31 mL, 217.6 mmol) in dry THF is added n-butyllithium (115 mL, 184.1 mmol) dropwise at −78° C. under nitrogen. After 30 min, a solution of 4-chloropyridine (19 g, 167.4 mmol) in dry THF is slowly added under nitrogen. The reaction mixture is further stirred for 1 h at −78° C. before addition of solid CO2, let warmed to RT and stirred at RT for 12 h under nitrogen. After this time, reaction mixture is concentrated under reduced pressure and acidified with aq. HC1 solution (1.5 N) under ice-cooled condition. Precipitate is filtered under reduced pressure and dried overnight under vacuum to afford 15 g (57%) of the title compound. 1H NMR (DMSO-d6, 400 MHz): δ 6 13.83 (bs, 1H), 8.92 (s, 1H), 8.64-8.63 (d, J=5.4 Hz, 1H), 7.66-7.65 (d, J=5.4 Hz, 1H).
Quantity
31 mL
Type
reactant
Reaction Step One
Quantity
115 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
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solvent
Reaction Step One
Quantity
19 g
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0 (± 1) mol
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Yield
57%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
105
Citations
WCJ Ross - Journal of the Chemical Society C: Organic, 1966 - pubs.rsc.org
… acids are formed when 4-chloronicotinic acid is allowed to … ammonia under pressure on 4-chloronicotinic acid.1 The amino-… been prepared by heating 4-chloronicotinic acid with aniline.' …
Number of citations: 34 pubs.rsc.org
EC Taylor Jr, AJ Crovetti - The Journal of Organic Chemistry, 1954 - ACS Publications
… 4-Chloronicotinic acid (IX). Evaporation of the remaining filtrates above to about 50 ml. gave 0.8 g. (5%) of 4-chloronicotinic acid, … of 4-chloronicotinic acid and 25 ml. of concentrated …
Number of citations: 147 pubs.acs.org
CE Quevedo, V Bavetsias, E McDonald - Tetrahedron Letters, 2009 - Elsevier
… 1) was also prepared from 4-chloronicotinic acid under microwave irradiation using conditions analogous to those described for the synthesis of 4, though the reaction mixture was …
Number of citations: 17 www.sciencedirect.com
EC Taylor, JS Driscoll - Journal of the American Chemical Society, 1960 - ACS Publications
… 4-Mercaptonicotinic acid-l-oxide could also be prepared from 4-chloronicotinic acid-l-oxide by reaction with potassium hydrosulfide generated in situ in methanol, but the yield was …
Number of citations: 24 pubs.acs.org
SW Wright - Journal of Heterocyclic Chemistry, 2012 - Wiley Online Library
… This compound was prepared in a similar manner from 4-chloronicotinic acid (3.11 g, 19.7 mmol), (4-dimethylamino)pyridine (189 mg, 1.6 mmol), and di-tert-butyl dicarbonate (10.91 g, …
Number of citations: 3 onlinelibrary.wiley.com
W Disadee, P Ploypradith, T Aree, N Chaichit… - Tetrahedron letters, 2011 - Elsevier
… The key step involved the nucleophilic substitution of 4-chloronicotinic acid with the carbanion generated from phenylacetonitrile. Subsequent reduction of the cyano group, …
Number of citations: 7 www.sciencedirect.com
M Čeladník, L Nováček, K Palat - Chemical Papers, 1967 - chempap.org
… Analogous reaction of 4-nitronicotinic acid N-oxide with phosphorus oxychloride yielded 4-chloronicotinic acid, which by the reaction with hydroiodic acid afforded 4-iodonicotinic acid. 5…
Number of citations: 5 chempap.org
SS Parmar, C Dwivedi, B Ali - Journal of Pharmaceutical …, 1972 - Wiley Online Library
… The reaction of 4chloronicotinic acid (VI) with nitrophenylhydrazines (VII) was used for the preparation of 4-(oc-nitrophenylhydrazino)nicotinic acids where diarylamino acids (VIIIa) or …
Number of citations: 7 onlinelibrary.wiley.com
EC Taylor Jr, AJ Crovetti - Journal of the American Chemical …, 1956 - ACS Publications
… However, all attempts to oxidize IX to 4-chloronicotinic acid-l-oxide (XI) were … II) was converted in high yieldby the action of acetyl chloride to 4-chloronicotinic acid-l-oxide (XI), which was …
Number of citations: 39 pubs.acs.org
ZN Gaut, HM Solomon - Biochimica et Biophysica Acta (BBA)-General …, 1970 - Elsevier
Human platelets incubated for 1 h at 37 with [7- 14 C]nicotinic acid (1o μM) accumulated the radioactivity with a gradient, (disint./min per ml intraplatelet water)/(disint./min per ml …
Number of citations: 22 www.sciencedirect.com

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